molecular formula C21H21N3O5S B2875337 N-(2-methyl-1,3-dioxoisoindolin-4-yl)-1-tosylpyrrolidine-2-carboxamide CAS No. 1048661-19-3

N-(2-methyl-1,3-dioxoisoindolin-4-yl)-1-tosylpyrrolidine-2-carboxamide

Katalognummer B2875337
CAS-Nummer: 1048661-19-3
Molekulargewicht: 427.48
InChI-Schlüssel: XSOAIFVBEZWTLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-methyl-1,3-dioxoisoindolin-4-yl)-1-tosylpyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as MI-773, and it belongs to the class of small-molecule inhibitors that target the p53-MDM2 interaction. The p53 gene is a tumor suppressor gene that plays a crucial role in regulating cell growth and preventing the formation of cancerous cells. The MDM2 protein, on the other hand, is an oncoprotein that inhibits the activity of the p53 gene. MI-773 has been shown to disrupt the p53-MDM2 interaction, leading to the activation of the p53 pathway and the inhibition of tumor growth.

Wissenschaftliche Forschungsanwendungen

HIV-1 Reverse Transcriptase Inhibitors

A series of compounds, including N-(2-(2,3-dioxoindolin-1-yl)acetyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide derivatives, have been synthesized and evaluated for their inhibitory activity against HIV-1 Reverse Transcriptase (RT). These derivatives combine structural features from leading scaffolds of known RT inhibitors, leading to the identification of compounds with higher RT inhibitory activity than standard treatments like rilpivirine. The study highlights the potential of these compounds in HIV-1 treatment, demonstrating significant advancements in the search for effective antiretroviral drugs (Devale et al., 2017).

Development of Optically Active Polyamides

Research into the synthesis and characterization of new optically active polyamides (PAs) incorporating 4-nitro-1,3-dioxoisoindolin-2-yl pendent groups and various aromatic diamines has shown promising results. These PAs were prepared through direct polycondensation reactions, yielding polymers with high yields and viscosities. Characterized by their solubility in polar organic solvents, these materials demonstrate significant potential for various applications, including advanced materials engineering and polymer science (Faghihi et al., 2010).

Antioxidant Activity

A study focused on synthesizing 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives to evaluate their antioxidant activity. Several compounds were identified as potent antioxidants, with some exhibiting higher activity than ascorbic acid. This research underscores the compound's utility in developing antioxidant agents, which could have implications for pharmaceuticals and nutraceuticals aimed at combating oxidative stress-related diseases (Tumosienė et al., 2019).

Anticonvulsant Agents

Phenytoin derivatives, synthesized through the reaction of 2,5-dioxo-4,4-diphenylimidazolidine-1-carboxylic acid with various substituents, were evaluated for their anticonvulsant activity. These studies contribute to the development of new therapeutic agents for epilepsy, showcasing the compound's potential in medicinal chemistry (Deodhar et al., 2009).

Antidepressant and Nootropic Agents

Another study synthesized Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, demonstrating their potential as antidepressant and nootropic agents. The research highlights the compound's role in central nervous system (CNS) pharmacology, offering insights into novel treatments for depression and cognitive disorders (Thomas et al., 2016).

Eigenschaften

IUPAC Name

N-(2-methyl-1,3-dioxoisoindol-4-yl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-13-8-10-14(11-9-13)30(28,29)24-12-4-7-17(24)19(25)22-16-6-3-5-15-18(16)21(27)23(2)20(15)26/h3,5-6,8-11,17H,4,7,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOAIFVBEZWTLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC=CC4=C3C(=O)N(C4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyl-1,3-dioxoisoindolin-4-yl)-1-tosylpyrrolidine-2-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.